Product packaging for Bis(3,4-dimethylphenyl)borinic acid(Cat. No.:CAS No. 1072946-23-6)

Bis(3,4-dimethylphenyl)borinic acid

Cat. No.: B1522284
CAS No.: 1072946-23-6
M. Wt: 238.1 g/mol
InChI Key: RLUUJGCHAAXMFW-UHFFFAOYSA-N
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Description

Evolution of Organoboron Chemistry and the Position of Borinic Acids

The journey of organoboron chemistry, the study of chemical compounds containing a carbon-boron bond, has been one of continuous discovery and expanding applications. wikipedia.org This field has significantly impacted various scientific domains, from pharmaceuticals to materials science. mdpi.comnih.gov

The origins of organoboron chemistry can be traced back to the 19th century. In 1860, Edward Frankland reported the first synthesis of a boronic acid. wikipedia.orgpharmiweb.com His work laid the foundation for the exploration of these novel compounds. The discovery of borinic acids followed, representing another step in understanding the versatility of boron in forming stable bonds with carbon. wiley-vch.de However, it wasn't until the mid-20th century, with the discovery of the hydroboration reaction by H.C. Brown, that a simple and versatile route to organoboranes became widely available, sparking a surge of interest and research in the field. thieme.de

Borinic acids, with the general formula R₂B(OH), are structurally distinct from boronic acids (RB(OH)₂) and triarylboranes (Ar₃B). nih.govwiley-vch.de Boronic acids possess one organic substituent and two hydroxyl groups attached to the boron atom, while borinic acids have two organic groups and one hydroxyl group. nih.govwiley-vch.de Triarylboranes, as the name suggests, have three aryl groups bonded to boron.

This structural difference significantly influences their reactivity. Borinic acids exhibit enhanced Lewis acidity compared to boronic acids due to the presence of two electron-donating organic groups. nih.gov This increased Lewis acidity makes them more prone to oxidation and protodeboronation. nih.gov In terms of reactivity, boronic acids are generally more stable and less reactive than borinic acids. researchgate.net Triarylboranes, lacking a hydroxyl group, are also distinct in their chemical behavior.

Despite being less studied than their boronic acid counterparts, borinic acids and their derivatives are valuable tools in modern science. mdpi.comnih.gov They serve as reagents and intermediates in various chemical transformations, including cross-coupling reactions, which are fundamental for constructing complex organic molecules. mdpi.comnih.gov Their propensity to coordinate with molecules containing diol and amino alcohol functionalities has led to their use as catalysts and in the development of sensors. mdpi.comnih.gov In the realm of materials science, borinic acid derivatives have shown promise in the development of luminescent materials and polymers. mdpi.com

Nomenclature and Structural Characteristics of Bis(3,4-dimethylphenyl)borinic Acid

The specific compound at the center of this article is this compound. Its chemical identity is defined by its molecular formula and weight.

PropertyValue
Molecular FormulaC₁₆H₁₉BO
Molecular Weight238.13 g/mol

Data sourced from multiple chemical suppliers and databases. sinfoochem.comscbt.comlabshake.com

The structure of this compound is characterized by two key components. Firstly, it contains two 3,4-dimethylphenyl groups. These are aromatic rings substituted with two methyl groups at the 3 and 4 positions. Secondly, it features the borinic acid functional group (-B(OH)-), where the boron atom is bonded to the two aforementioned aryl groups and a single hydroxyl group. sinfoochem.com This specific arrangement of atoms dictates the compound's chemical properties and reactivity.

Electronic Properties Derived from Boron Atom and Methyl Groups

The electronic properties of this compound are a direct consequence of the interplay between its constituent parts: the central boron atom and the four methyl groups distributed across its two phenyl rings.

The boron atom, with its vacant p-orbital, imparts significant Lewis acidic character to the molecule. nih.gov A Lewis acid is a chemical species that can accept a pair of electrons. This electron deficiency at the boron center is a defining feature of borinic acids and is fundamental to their reactivity, particularly their ability to participate in reactions like the Suzuki-Miyaura cross-coupling. nih.govgoogle.com

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₆H₁₉BO nih.govscbt.com
CAS Number 1072946-23-6 nih.govscbt.com

To contextualize the electronic influence of the methyl group, the following table presents Hammett constants (σ) for various substituents. These constants quantify the electron-donating or electron-withdrawing effect of a substituent on a phenyl ring. A negative value indicates an electron-donating effect, while a positive value signifies an electron-withdrawing effect.

Table 2: Hammett Constants (σ) for Selected Phenyl Ring Substituents

Substituent Hammett Constant (σm) for meta position Hammett Constant (σp) for para position Electronic Effect
-CF₃ (Trifluoromethyl) +0.43 +0.54 Strong Electron-Withdrawing mdpi.com
-F (Fluoro) +0.34 +0.06 Inductive Withdrawing, Resonance Donating mdpi.com
-H (Hydrogen) 0 0 Reference
-CH₃ (Methyl) -0.07 -0.17 Electron-Donating quora.com

Data sourced from various chemical literature. The data for CF₃ and F are from reference mdpi.com, and the general principle for CH₃ is from reference quora.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19BO B1522284 Bis(3,4-dimethylphenyl)borinic acid CAS No. 1072946-23-6

Properties

IUPAC Name

bis(3,4-dimethylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUUJGCHAAXMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674472
Record name Bis(3,4-dimethylphenyl)borinic acid
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Molecular Weight

238.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-23-6
Record name B,B-Bis(3,4-dimethylphenyl)borinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,4-dimethylphenyl)borinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations

Oxidation Reactions

The oxidation of organoboron compounds, particularly with hydrogen peroxide, is a fundamental transformation in organic chemistry. In the case of bis(3,4-dimethylphenyl)borinic acid, its reactivity with H₂O₂ showcases distinct characteristics that set it apart from its boronic acid counterparts.

The interaction of this compound with hydrogen peroxide leads to a facile oxidation process. This reaction is a key pathway for the conversion of the borinic acid to other functional groups.

A noteworthy characteristic of borinic acids, including this compound, is their significantly enhanced reactivity towards hydrogen peroxide when compared to the corresponding boronic acids. nih.gov Studies on analogous diarylborinic acids have demonstrated that their oxidation occurs at a much faster rate. For instance, research on a prototypic coumarin-based borinic acid revealed an oxidation rate that was approximately 10,000-fold faster than its boronic acid equivalent. nih.gov This heightened reactivity is attributed to the electronic properties of the borinic acid functional group.

The oxidation of this compound with hydrogen peroxide results in the formation of 3,4-dimethylphenol. This transformation proceeds through the cleavage of a carbon-boron bond and the formation of a carbon-oxygen bond, a common pathway in the oxidation of organoboranes. The other product of this reaction is 3,4-dimethylphenylboronic acid, which can be further oxidized to 3,4-dimethylphenol.

Reactant Oxidizing Agent Major Organic Product Other Product
This compoundHydrogen Peroxide (H₂O₂)3,4-Dimethylphenol3,4-Dimethylphenylboronic acid

Kinetic studies on the oxidation of borinic acids provide valuable insights into their reactivity. While specific kinetic data for this compound is not extensively documented in the literature, studies on structurally related diarylborinic acids offer a strong comparative basis. For example, a detailed kinetic analysis of the oxidation of a fluorescent coumarin-containing borinic acid probe with hydrogen peroxide determined a second-order rate constant of 1.9 × 10⁴ M⁻¹s⁻¹. nih.gov This rapid rate underscores the high susceptibility of the borinic acid moiety to oxidation by H₂O₂.

Compound Reaction Rate Constant (k) Reference
Coumarin-based borinic acidOxidation with H₂O₂1.9 × 10⁴ M⁻¹s⁻¹ nih.gov

The concept of regioselectivity becomes crucial when considering the oxidation of unsymmetrical diarylborinic acids, where two different aryl groups are attached to the boron atom. In such cases, the oxidant can attack either aryl group, leading to a mixture of phenol (B47542) products. While this compound is a symmetrical molecule, the principles of regioselectivity are paramount for the broader class of diarylborinic acids. Future research efforts are likely to focus on developing catalytic systems or modifying reaction conditions to control which aryl group is preferentially oxidized in unsymmetrical diarylborinic acids. nih.gov This would significantly enhance the synthetic utility of these compounds by allowing for the selective formation of a desired phenol.

Reactivity with Hydrogen Peroxide (H₂O₂)

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. While boronic acids are the most common organoboron reagents used in these reactions, diarylborinic acids and their derivatives can also serve as effective coupling partners. Although specific examples detailing the use of this compound in cross-coupling reactions are not prevalent in the current literature, the general reactivity of diarylborinic acids suggests its potential in this area. These reactions typically involve a palladium catalyst and a base to facilitate the transfer of an aryl group from the boron atom to the catalytic cycle, ultimately forming a new biaryl compound. The development of efficient protocols for the cross-coupling of diarylborinic acids would further expand their role in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org While specific studies detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general principles of diarylborinic acid chemistry provide a framework for understanding its potential role.

In the context of Suzuki-Miyaura coupling, this compound can theoretically serve as a source of aryl groups for the formation of new carbon-carbon bonds. The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the transmetalation step, the organic group from the boron reagent is transferred to the palladium center. For a diarylborinic acid like this compound, one of the 3,4-dimethylphenyl groups would be transferred to the palladium complex.

An interesting aspect of using diarylborinic acids in Suzuki-Miyaura reactions is the potential for the transfer of both aryl groups from the boron atom. Although not explicitly detailed for this compound, studies on related diarylborinic acids have shown that under certain conditions, both organic groups attached to the boron can participate in the coupling reaction. This dual transfer capability can enhance the atom economy of the process. The efficiency of the second group transfer often depends on the reaction conditions and the nature of the ligands on the palladium catalyst.

Tandem reactions, where multiple transformations occur in a single pot, are highly sought after in chemical synthesis for their efficiency. One such process is the tandem C-H borylation/Suzuki-Miyaura coupling, which allows for the direct conversion of an aromatic C-H bond to a biaryl structure without the need to isolate the intermediate organoboron species. acs.orgnih.gov These one-pot procedures often utilize a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) or bis-boronic acid, to first generate a boronic ester or acid in situ, which then undergoes Suzuki-Miyaura coupling with an aryl halide. nih.govnih.gov While this compound itself is a pre-formed organoboron reagent, the principles of tandem catalysis highlight the drive towards more streamlined synthetic routes in which related boron compounds are key players.

Borinic Acid-Catalyzed Reactions

Diarylborinic acids have emerged as effective catalysts for a variety of organic transformations. Their catalytic activity is often attributed to their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl groups, enabling a "catalytic tethering" mechanism that facilitates intramolecular reactions. scholaris.cascholaris.ca

Boron-based catalysts have been shown to be effective in promoting transamidation reactions, the conversion of one amide to another by reaction with an amine. While boric acid has been demonstrated to be a highly efficient catalyst for this transformation under solvent-free conditions, the specific application of this compound in this context is not widely reported. nih.gov The proposed mechanism for boric acid catalysis involves activation of the amide carbonyl group, making it more susceptible to nucleophilic attack by the amine.

In the realm of aldol (B89426) reactions, which form a new carbon-carbon bond by coupling an enol or enolate with a carbonyl compound, borinic acids can play a catalytic role. A dual catalytic system involving a palladium complex and a borinic acid has been developed for the diastereo- and enantioselective allylation of α-hydroxy ketones, a reaction mechanistically related to the aldol reaction. acs.org In this system, the borinic acid acts as a nucleophilic activator of the α-hydroxy ketone by forming a tetracoordinated enediol boronate complex. While this demonstrates the potential of borinic acids in C-C bond formation, direct catalysis of a standard aldol reaction by this compound is not a widely documented process.

A significant area where diarylborinic acids, including potentially this compound, have shown considerable utility is in the catalysis of reactions involving epoxy alcohols.

Epoxide Ring Opening: Diarylborinic acids catalyze the highly regioselective ring-opening of 3,4-epoxy alcohols with various nucleophiles, such as anilines, dialkylamines, and arenethiols. nih.gov The reaction proceeds with high selectivity for the C3 position, which is proximal to the hydroxyl group. This regioselectivity is explained by a catalytic tethering mechanism, where the borinic acid catalyst forms a borinate ester with the substrate's hydroxyl group. This brings the nucleophile, which is also coordinated to the boron atom, into close proximity with the epoxide, facilitating an intramolecular nucleophilic attack at the C3 position. scholaris.cascholaris.ca This catalytic strategy is powerful enough to overcome steric factors that would typically favor attack at the C4 position. nih.gov

CatalystEpoxy Alcohol SubstrateNucleophileProductRegioselectivity (C3:C4)Yield (%)
Diarylborinic Acid1-((2R,3R)-3-phenyloxiran-2-yl)cyclohexan-1-olAniline2-((1-hydroxycyclohexyl)(phenyl)methyl)oxirane>95:595
Diarylborinic Acid(R)-1-((2S,3S)-3-methyloxiran-2-yl)propan-1-olThiophenol3-((S)-1-hydroxypropyl)-3-methyl-1-phenyl-1-thiapropan-2-one>95:588

Table 1: Representative examples of diarylborinic acid-catalyzed regioselective ring-opening of epoxy alcohols. Data is representative of the general class of diarylborinic acids.

Rearrangement of Epoxy Alcohols: In addition to simple ring-opening, diarylborinic acids, in combination with a halide salt, can catalyze the semipinacol rearrangement of 2,3-epoxy alcohols. scholaris.canih.gov This reaction proceeds with a net retention of configuration, which is an unusual stereochemical outcome. The proposed mechanism involves the initial regioselective opening of the epoxide by the halide nucleophile, which is directed by the borinic acid catalyst through the tethering mechanism. The resulting halohydrin-borinate ester intermediate then undergoes a Type II rearrangement to afford the final β-hydroxy carbonyl compound. This methodology is applicable to a range of substrates, allowing for ring contractions and expansions. scholaris.ca

Catalyst SystemEpoxy Alcohol SubstrateProductYield (%)
Diarylborinic Acid / NaI(1S,2R,3S)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ol(1S,2S)-2-hydroxy-2-methylcyclohexan-1-one85
Diarylborinic Acid / NaI(R)-2-methyl-3-phenyloxiran-2-yl)methanol(R)-1-hydroxy-1-phenylpropan-2-one78

Table 2: Representative examples of diarylborinic acid/halide co-catalyzed semipinacol rearrangement of 2,3-epoxy alcohols. Data is representative of the general class of diarylborinic acids.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This process is a significant industrial method for producing organosilicon compounds. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.org The most widely accepted mechanism is the Chalk-Harrod mechanism, which proposes that the catalytic cycle involves a metal complex containing a hydride ligand, a silyl (B83357) ligand (R₃Si), and the coordinated unsaturated substrate. wikipedia.org

While palladium complexes are also known to catalyze hydrosilylation, particularly for achieving asymmetric transformations with chiral phosphine (B1218219) ligands, the direct catalytic application of this compound for this purpose is not extensively documented in the reviewed literature. wikipedia.org The primary catalytic roles for borinic acids are found in other types of transformations.

C-H Activation

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic pathways. organic-chemistry.orgyoutube.com Palladium catalysis is a cornerstone of this field, enabling the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, C-H activation, and reductive elimination steps. youtube.com

In many palladium-catalyzed cross-coupling reactions, boronic acids serve as crucial coupling partners. nih.govresearchgate.net For instance, the Suzuki-Miyaura coupling can be achieved via C-H activation where an aryl C-H bond is coupled with an arylboronic acid. nih.gov The development of cationic palladium(II) catalysts has enabled some of these reactions to proceed at room temperature. nih.gov While diarylborinic acids like this compound are structurally related to boronic acids, their specific, direct catalytic role in C-H activation is less defined. However, they can be involved in related palladium-catalyzed processes, potentially acting as precursors or participating in transmetalation steps analogous to their boronic acid counterparts.

Regioselective Glycosylation Reactions

Diarylborinic acids have emerged as effective catalysts for the regioselective functionalization of polyols, including carbohydrates. acs.orgorganic-chemistry.orgnih.gov This catalytic activity is particularly valuable in glycosylation reactions, where precise control over which hydroxyl group reacts is essential for synthesizing complex oligosaccharides. nih.gov A derivative of diphenylborinic acid has been shown to promote regioselective Koenigs-Knorr glycosylations on carbohydrate derivatives that have multiple secondary hydroxyl groups. nih.gov

The mechanism hinges on the selective activation of one hydroxyl group over others. acs.org The diarylborinic acid catalyst selectively complexes with cis-1,2-diol pairs in the carbohydrate substrate to form a tetracoordinate borinate complex. acs.orgorganic-chemistry.org This complexation enhances the nucleophilicity of one of the coordinated oxygen atoms, directing the glycosylation to that specific position. acs.org This method allows for high regioselectivity, favoring the equatorial OH group of cis-1,2-diol motifs, and provides a powerful tool for creating specific glycosidic linkages from minimally protected carbohydrate starting materials. acs.orgnih.gov

Diastereo- and Enantioselective Allylation of α-Hydroxy Ketones via Palladium/Borinic Acid Dual Catalysis

A highly effective synergistic catalytic system employing an achiral borinic acid, such as this compound, and a chiral palladium complex has been developed for the asymmetric allylation of α-hydroxy ketones. bohrium.comchemrxiv.org This dual catalysis approach provides access to valuable allyl-substituted α-hydroxy ketones, which contain adjacent stereocenters, with exceptional levels of stereocontrol. bohrium.comfigshare.com

The reaction mechanism involves two interconnected catalytic cycles. bohrium.comacs.org The achiral borinic acid activates the α-hydroxy ketone by reacting with it to form a nucleophilic, tetracoordinated enediol boronate complex. bohrium.comchemrxiv.org Concurrently, the chiral palladium catalyst reacts with an allyl carbonate to generate an electrophilic π-allyl palladium complex. bohrium.com The subsequent interception of the π-allyl palladium complex by the boronate complex yields the desired allylated product with high diastereo- and enantioselectivity. chemrxiv.orgacs.org This methodology has a broad substrate scope and achieves excellent results, with diastereomeric ratios (dr) up to 24:1 and enantiomeric excesses (ee) up to 99%. bohrium.comchemrxiv.org The reaction has also been successfully applied to the kinetic resolution of racemic 1,3-disubstituted allylic carbonates. acs.org

Entry α-Hydroxy Ketone (1) Allyl Carbonate (2) Product (3) Yield (%) d.r. ee (%)
1 Phenyl Cinnamyl 3aa 91 24:1 94
2 4-Me-Phenyl Cinnamyl 3ba 91 19:1 94
3 4-F-Phenyl Cinnamyl 3da 93 20:1 95
4 2-Naphthyl Cinnamyl 3ha 95 >25:1 96
5 Phenyl 1-(4-Cl-phenyl)allyl 3aj 90 15:1 99
6 Phenyl 1-(2-Thienyl)allyl 3al 82 19:1 99

Table 1: Selected examples from the diastereo- and enantioselective allylation of α-hydroxy ketones using a Pd/borinic acid dual catalytic system. Data sourced from related studies. acs.org

Formation of Borinate Esters and Adducts

This compound, like other borinic acids, readily forms esters and stable adducts. These derivatives are often central to its catalytic activity and also provide a means for its purification and handling.

Cyclic Ester Formation with Diols

Borinic acids react with diols to form cyclic borinate esters. acs.org This reaction is an equilibrium, but the formation of five-membered (dioxaborolanes) or six-membered (dioxaborinanes) rings is often thermodynamically favorable, especially with 1,2- and 1,3-diols. wikipedia.org The formation of these cyclic esters is a key step in the borinic acid-catalyzed regioselective functionalization of carbohydrates and other polyols. acs.orgnih.gov In these catalytic cycles, the borinic acid reversibly binds to a cis-diol, forming a cyclic borinate ester that activates one of the hydroxyl groups toward reaction with an electrophile. acs.orgorganic-chemistry.org The stability and formation of these cyclic esters are crucial for the catalyst's ability to differentiate between multiple hydroxyl groups within a molecule.

Internal Coordination and Stability of Adducts

Borinic acids [R₂B(OH)] can be prone to decomposition, such as dehydration to form the corresponding boroxine (B1236090) ([R₂BO]₃) or protodeboronation. acs.org To enhance their stability and ease of handling, they are often converted into stable, tetracoordinate adducts. This is typically achieved by reacting the borinic acid with a bidentate ligand, such as an amino alcohol like ethanolamine (B43304). acs.org

The resulting adduct, for example, an aminoethyl diarylborinate, features an internal coordinate bond between the nitrogen atom of the ligand and the boron atom. acs.org This coordination satisfies the Lewis acidity of the boron center, forming a stable, often crystalline solid that is significantly less prone to decomposition than the free borinic acid. acs.org These stable adducts can serve as catalyst precursors, releasing the active borinic acid under the reaction conditions. acs.org

Theoretical and Computational Studies E.g., Dft

Density Functional Theory (DFT) Calculations

DFT has become a staple in computational chemistry for studying the structural and electronic properties of organoboron compounds. Calculations are often performed using specific functionals, such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), which offer a good balance between accuracy and computational cost. clinicsearchonline.orgnih.gov Such studies allow for the prediction of molecular geometries, orbital energies, and various spectroscopic and chemical properties from first principles.

The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov For Bis(3,4-dimethylphenyl)borinic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The boron atom is expected to have a trigonal planar geometry, bonded to two carbon atoms from the dimethylphenyl rings and one oxygen atom from the hydroxyl group. The presence of the bulky 3,4-dimethylphenyl groups can induce steric effects, potentially leading to twisting of the phenyl rings relative to the C-B-C plane. While specific experimental crystallographic data for this exact molecule is not widely available, DFT provides reliable predictions of these parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations of similar organoboron compounds. Actual calculated values may vary based on the level of theory.

Parameter Bond/Angle Predicted Value
Bond Lengths B-O ~1.37 Å
B-C ~1.57 Å
O-H ~0.97 Å
Bond Angles C-B-C ~122°
C-B-O ~119°

| Dihedral Angle | C-B-C-C (Phenyl) | Variable (due to rotation) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be delocalized over the electron-rich π-systems of the two 3,4-dimethylphenyl rings. Its energy level indicates the molecule's potential as a nucleophile or electron donor. youtube.com

LUMO : Represents the ability of a molecule to accept electrons. The LUMO is anticipated to be localized primarily on the electron-deficient boron atom, reflecting its Lewis acidic character. libretexts.org

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Frontier Molecular Orbitals and Their Significance

Orbital Description Implication for this compound
HOMO Highest Occupied Molecular Orbital Electron-donating capacity; likely located on the π-orbitals of the dimethylphenyl rings.
LUMO Lowest Unoccupied Molecular Orbital Electron-accepting capacity; likely centered on the vacant p-orbital of the boron atom.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Determines chemical reactivity, kinetic stability, and optical properties. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. bhu.ac.inmdpi.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would typically reveal:

Negative Potential (Red/Yellow) : Concentrated around the oxygen atom of the hydroxyl group, attributable to its high electronegativity and the presence of lone pairs. This region is the primary site for interaction with electrophiles.

Positive Potential (Blue) : Located around the boron atom, confirming its Lewis acidic character and making it the target for nucleophilic attack. bhu.ac.in A positive potential would also be observed around the hydroxyl hydrogen atom.

Neutral/Slightly Negative Potential (Green) : Spread across the carbon framework of the phenyl rings.

This visualization provides a clear rationale for the molecule's reactivity, such as its interaction with nucleophiles like the perhydroxyl anion. mdpi.compnas.org

First hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is important for applications in photonics and optoelectronics. physchemres.org DFT calculations are frequently used to predict the β values of molecules. mdpi.comresearchgate.net Materials with large β values exhibit significant NLO properties, such as second-harmonic generation (SHG). researchgate.net

The NLO properties of organoboron compounds are often linked to intramolecular charge transfer. In this compound, the presence of electron-donating dimethylphenyl groups connected to an electron-accepting borinic acid moiety could facilitate charge transfer, potentially giving rise to NLO activity. A smaller HOMO-LUMO gap is often correlated with a larger first hyperpolarizability value. physchemres.org While specific β values for this compound are not reported in the provided context, DFT can be employed to calculate the static and dynamic hyperpolarizability tensors to evaluate its potential as an NLO material. mdpi.commdpi.com

DFT calculations have been instrumental in corroborating experimental findings on the reactivity of borinic acids, particularly their rapid reaction with hydrogen peroxide (H₂O₂). pnas.orgpnas.org Studies comparing diphenylborinic acid with phenylboronic acid have shown that the borinic acid moiety is significantly more reactive. pnas.org DFT calculations support these observations by revealing a lower activation energy for the initial nucleophilic addition of a perhydroxyl anion (OOH⁻) to the boron center of diphenylborinic acid compared to phenylboronic acid. pnas.org This calculated difference in activation energy, amounting to 6.5 kcal·mol⁻¹, provides a quantitative theoretical explanation for the experimentally observed 10,000-fold higher reactivity of the borinic acid trigger. pnas.orgresearchgate.net These computational experiments confirm that the electronic structure of the borinic acid group makes its boron atom more electrophilic and susceptible to nucleophilic attack by H₂O₂.

Beyond predicting static properties, DFT is a powerful tool for elucidating complex reaction mechanisms, including mapping catalytic cycles, identifying intermediates, and characterizing transition states. mdpi.com For reactions involving organoboron compounds, such as Suzuki-Miyaura cross-couplings or oxidation reactions, DFT can model the entire reaction pathway. mdpi.comresearchgate.net

In the context of the reaction between a borinic acid and H₂O₂, DFT can be used to:

Model Reactant Complexation : Simulate the initial interaction between the borinic acid and the peroxide species.

Locate the Transition State : Identify the geometry and calculate the energy of the transition state for the nucleophilic attack of the perhydroxyl anion on the boron atom. This is the highest energy point along the reaction coordinate and determines the reaction rate.

Characterize Intermediates : Model the structure of the unstable tetrahedral borate (B1201080) intermediate formed after the initial attack.

Map the Rearrangement Pathway : Elucidate the subsequent steps, such as the migratory insertion of a phenyl group, that lead to the final oxidized products.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, offering deep mechanistic insights that complement experimental studies. mdpi.com

Quantum Mechanical and Spectroscopic Correlation Studies

No experimental or calculated FT-IR or FT-Raman spectral data for this compound are available in the searched literature. Computational studies on other boronic acids, such as 3-fluorophenylboronic acid and 5-bromo-2-ethoxyphenylboronic acid, have utilized DFT methods (e.g., B3LYP with basis sets like 6-311++G(d,p)) to calculate vibrational wavenumbers and perform total energy distribution (TED) analysis for mode assignments. nih.govnih.gov However, without a specific study on this compound, no data table or detailed analysis can be provided.

Specific studies containing predicted or experimental ¹H, ¹³C, or ¹¹B NMR chemical shifts for this compound are not present in the available literature. The standard computational approach involves using the Gauge-Invariant Atomic Orbital (GIAO) method at a suitable level of theory to predict chemical shifts, which are then compared with experimental data for validation. nih.govnih.govnih.gov Protocols for accurately predicting ¹¹B NMR chemical shifts for various boron-containing compounds have been developed, but their specific application to this compound has not been reported. nih.gov

Information regarding the Natural Bond Orbital (NBO) analysis of this compound is absent from the located scientific resources. NBO analysis is a computational method used to study intramolecular interactions, such as charge delocalization and hyperconjugation, by analyzing the electron density and orbital interactions within a molecule. nih.gov While this analysis has been performed on other organoboron compounds to understand their stability and electronic properties, the specific stabilization energies and orbital interactions for this compound have not been documented.

Applications in Advanced Materials Science

Development of Novel Materials

The incorporation of borinic acid moieties into materials can impart unique electronic and structural properties. The dimethylphenyl groups of Bis(3,4-dimethylphenyl)borinic acid can influence its solubility and interaction with other materials, making it a candidate for the development of novel functional polymers and optoelectronic devices.

Borinic acids and their derivatives are recognized for their utility in polymer science and optoelectronics. google.com One documented application for this compound is as a handling additive for silicone elastomer bases. chemblink.com In this context, it can be used to modify the properties of the silicone polymer. chemblink.com Borinic acids, in general, are known to form stable complexes that can alter the characteristics of polymers and coatings. The molecular weight of this compound, which is 238.1 g/mol , falls within the typical range for such additives. chemblink.comscribd.com

The broader class of diarylborinic acids has been investigated for their applications in optoelectronic materials, including Organic Light Emitting Diodes (OLEDs), due to their electron-accepting nature which can be beneficial for charge transport and emission properties. google.com While direct studies on this compound for optoelectronics are not prevalent, its structural similarity to other diarylborinic acids used in this field suggests its potential for similar applications.

Table 1: Potential Polymer Systems for this compound Incorporation

Polymer System Potential Role of this compound Reference for General Concept
Silicone Elastomers Handling additive, property modifier chemblink.com
Conjugated Polymers Electron-accepting moiety for optoelectronics google.com
Polyols Cross-linking agent via boronic ester formation

The boron atom in borinic acids possesses a vacant p-orbital, making it a Lewis acid. This electronic feature can influence the conductivity of materials when the borinic acid is incorporated into a conjugated system. The formation of charge-transfer complexes or the facilitation of electron transport are potential outcomes.

Furthermore, the ability of boronic acids to engage in reversible covalent bonding and hydrogen bonding facilitates the self-assembly of complex supramolecular architectures. The specific stereochemistry and electronic nature of this compound could direct the formation of ordered structures, although specific research on this compound's self-assembly behavior is not yet available.

Dynamic Covalent Networks and Vitrimers

A significant area of materials science where boronic acid derivatives have a substantial impact is in the creation of dynamic covalent networks (DCNs) and vitrimers. These materials possess properties of both thermosets and thermoplastics, allowing them to be reprocessed and healed.

The formation of boronic esters through the reaction of boronic acids with diols is a cornerstone of dynamic covalent chemistry. These ester linkages are reversible and can exchange, allowing for the rearrangement of the polymer network. This dynamic nature is key to the properties of vitrimers. Boronic esters can be formed and cleaved in response to stimuli like temperature or the presence of water or other diols.

Boroxines, which are cyclic anhydrides of boronic acids, also represent a form of dynamic linkage. The equilibrium between boronic acids and boroxines can be controlled, offering another mechanism for creating dynamic materials.

The dynamic nature of boronic ester cross-links imparts self-healing capabilities to polymeric materials. chemblink.com When a material containing these bonds is damaged, the reversible nature of the boronic ester linkages allows for the reformation of connections across the damaged interface, restoring the material's integrity. chemblink.com This healing can often be triggered or accelerated by stimuli such as water or heat. chemblink.com

Materials based on boronic acids are also known for their stimuli-responsive behavior. They can react to changes in pH, the presence of specific molecules like sugars or ATP, and temperature. This responsiveness is due to the shifting equilibrium of boronic ester formation and the interaction of the boron center with various species. This makes them "smart" materials with potential applications in sensing and controlled release systems.

Table 2: Stimuli-Responsive Behavior of Boronic Acid-Based Materials

Stimulus General Response Mechanism Potential Application Reference for General Concept
pH Affects the equilibrium between the trigonal and tetrahedral state of boron, influencing diol binding. pH-responsive drug delivery
Glucose Competitive binding with diols, leading to dissociation of boronic ester cross-links. Glucose sensing, insulin (B600854) delivery
Temperature Can shift the equilibrium of dynamic covalent bonds, affecting material viscosity and enabling reprocessing. Self-healing materials, vitrimers
ATP Can interact with boronic acids, leading to a response. Biosensing

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with a wide range of potential applications. Boronic acids are key building blocks in the synthesis of COFs, typically forming boronate ester linkages. Recent research has shown that these 2D boronate ester-linked COFs can be transformed into 3D frameworks through the formation of anionic spiroborate linkages. This transformation can be catalyzed by a base and involves a rearrangement of the framework's topology.

Studies have indicated that modifying the boronic acid precursors, for instance by introducing methyl groups, can accelerate the formation of these spiroborate structures. This is attributed to a weakening of the interlayer packing in the 2D precursor and an increased propensity for protodeboronation. While this compound itself is a borinic acid and not a diboronic acid typically used for COF synthesis, the principle of using substituted boron-based linkers to influence the formation of advanced porous materials is highly relevant. The substitution pattern of this compound could be a design element in the creation of novel 3D boron-containing structures.

Sensors and Imaging Agents

The unique chemical properties of diarylborinic acids, such as this compound, position them as highly promising scaffolds in the development of advanced sensors and imaging agents. Their reactivity towards specific analytes, particularly reactive oxygen species (ROS), has opened new avenues for creating sensitive and rapid detection tools. This section explores the application of the borinic acid functional group in creating next-generation sensors for hydrogen peroxide and fluorogenic probes for real-time biological imaging.

Hydrogen Peroxide (H₂O₂) Sensors

Hydrogen peroxide is a key ROS involved in a wide range of physiological and pathological processes. Its accurate and rapid detection is crucial for understanding cellular signaling and disease mechanisms. Borinic acids have emerged as a superior alternative to the more commonly used boronic acids for H₂O₂ sensing, primarily due to their significantly faster reaction kinetics. pnas.orgnih.gov

The detection mechanism is based on a rapid, H₂O₂-mediated oxidation of the borinic acid. Research comparing the reactivity of borinic acids to their boronic acid counterparts has demonstrated a dramatic difference in response speed. pnas.org For instance, studies on model compounds like diphenylborinic acid showed much faster oxidation than phenylboronic acid when exposed to H₂O₂. pnas.org This principle was further applied in developing a prototypic fluorescent sensor incorporating a borinic acid trigger. The borinic acid-based sensor was found to be approximately 10,000 times more reactive towards H₂O₂ than an analogous sensor based on a boronic acid trigger. pnas.orgresearchgate.net

This enhanced reactivity is quantified by the second-order rate constant of the oxidation reaction. A prototypic coumarin-based borinic acid probe exhibited a rate constant of 1.9 × 10⁴ M⁻¹s⁻¹, whereas the corresponding boronic acid version had a rate constant of only 1.8 M⁻¹s⁻¹. nih.gov This vast difference means that a borinic acid-based sensor can provide a near-instantaneous response to the presence of H₂O₂, a critical feature for real-time monitoring. pnas.org In laboratory tests, the full oxidation of a borinic acid probe by H₂O₂ was completed in under two minutes, while the equivalent boronic acid probe required 2.5 hours for complete conversion. pnas.org This rapid response makes compounds like this compound highly attractive candidates for the fabrication of fast and sensitive H₂O₂ sensors.

Table 1: Comparative Reactivity of Borinic vs. Boronic Acid Probes with H₂O₂

FeatureBorinic Acid-Based ProbeBoronic Acid-Based ProbeReference
Trigger Borinic AcidBoronic Acid pnas.orgnih.gov
Second-Order Rate Constant 1.9 × 10⁴ M⁻¹s⁻¹1.8 M⁻¹s⁻¹ nih.gov
Reactivity Fold-Increase ~10,000x fasterBaseline pnas.orgresearchgate.net
Time for Full Conversion < 2 minutes~2.5 hours pnas.org

Fluorogenic Borinic Probes for Real-Time Imaging

The exceptionally fast and efficient reaction of borinic acids with hydrogen peroxide makes them ideal triggers for "off-on" fluorogenic probes designed for real-time imaging in biological systems. pnas.orgnih.gov These probes are engineered to be non-fluorescent or weakly fluorescent in their native state. The borinic acid group acts as a quencher or a structural lock that keeps the fluorophore in a non-emissive form. Upon reaction with H₂O₂, the borinic acid is cleaved, releasing the fluorophore and causing a significant increase in fluorescence intensity. pnas.org

Researchers have successfully developed and characterized prototypic borinic-based fluorescent probes using scaffolds such as coumarin (B35378) and hemicyanine. pnas.orgnih.govnih.gov These probes demonstrate the practical application of the borinic acid trigger for H₂O₂ detection in a cellular context. nih.gov

Key findings from this research include:

Rapid Response in Cells: When introduced to model cells, the borinic acid-based probes showed a rapid increase in fluorescence within 30 seconds of exposure to exogenous H₂O₂. This response was markedly faster than that of analogous boronic acid probes. pnas.org

High Sensitivity: The probes are sensitive enough to detect not only externally added H₂O₂ but also H₂O₂ produced endogenously by cells. pnas.org

Real-Time Monitoring: The kinetics of these enzyme-free chemical probes were found to match the gold-standard Amplex UltraRed/horseradish peroxidase (HRP) assay, enabling efficient real-time monitoring of H₂O₂ dynamics in live cells. nih.gov

These studies confirm that the superior reactivity of the borinic acid trigger is effective within complex cellular environments. nih.gov This makes diarylborinic acids like this compound valuable building blocks for developing the next generation of highly sensitive and fast-responding fluorogenic probes for imaging H₂O₂-mediated signaling pathways in real-time. pnas.orgnih.gov

Medicinal Chemistry and Biological Applications

Drug Discovery and Therapeutic Potential

The structural and electronic characteristics of Bis(3,4-dimethylphenyl)borinic acid make it a valuable scaffold in the design of targeted therapeutic agents. Its utility stems from its ability to engage in specific, controllable interactions within biological systems.

A key strategy in modern drug design involves the use of "warheads" that can form reversible covalent bonds with target biomolecules, offering a balance between high potency and manageable safety profiles. The boron atom in borinic acids is an excellent candidate for this role. Analogous to the well-documented behavior of boronic acids, the boron center in this compound can form a reversible boronate linkage with the hydroxyl groups of activated serine or threonine residues, which are often found in the catalytic sites of enzymes. nih.gov This interaction is characterized by the transition of the boron atom from a planar trigonal geometry to a more stable tetrahedral state, effectively but reversibly inhibiting enzyme function. nih.gov This mechanism allows for the design of highly selective inhibitors for enzyme classes such as proteases, which play critical roles in various diseases, including cancer and viral infections. nih.govnih.gov

Certain pathological conditions, such as cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). acs.org This unique feature of the disease microenvironment can be exploited to design selectively activated prodrugs. Borinic acids have emerged as exceptionally sensitive triggers for ROS. Research has demonstrated that the borinic acid functional group is significantly more reactive toward H₂O₂-mediated oxidation than the more commonly used boronic acid trigger. nih.gov This oxidation cleaves the boron-carbon bond to form a corresponding phenol (B47542) and an innocuous boric acid byproduct, providing a clean and efficient release mechanism. acs.org

Studies comparing the reactivity of borinic and boronic acid-based triggers have quantified this difference, showing a remarkable increase in reaction speed for the borinic acid group.

Table 1: Comparative Reactivity with Hydrogen Peroxide (H₂O₂)

Trigger TypeRelative Reactivity RateKey Finding
Borinic Acid~10,000-fold fasterDemonstrates superior sensitivity and rapid response to H₂O₂. nih.govnih.gov
Boronic AcidBaselineEffective, but with significantly slower kinetics compared to its borinic counterpart. nih.govnih.gov

This enhanced reactivity makes this compound a promising component for developing sensors or therapeutic agents that can respond swiftly to changes in cellular ROS levels. nih.gov

The rapid and specific cleavage of the borinic acid moiety by ROS provides a powerful tool for controlled drug delivery. By incorporating the this compound group as a ROS-sensitive linker in a prodrug, a therapeutic agent can be rendered inactive until it reaches a target tissue with high ROS concentrations, such as a tumor. acs.org Upon exposure to H₂O₂, the borinic acid is oxidized, triggering a cascade that releases the active drug payload precisely at the site of disease. frontiersin.org This strategy minimizes off-target effects and enhances the therapeutic index of potent drugs. The superior kinetics of the borinic acid trigger compared to boronic acids suggests that drug release systems based on this chemistry could be more efficient and responsive, a critical advantage for therapies requiring rapid activation. nih.govnih.gov

Store-Operated Calcium Entry (SOCE) is a crucial calcium influx pathway in many cells, particularly in the immune system, where it regulates processes like T-cell activation. mdpi.com Dysregulation of SOCE is implicated in various diseases, making it an attractive therapeutic target. nih.govfrontiersin.org An important derivative of this compound has been identified as a highly potent and specific inhibitor of SOCE. mdpi.com

In a study focused on developing new SOCE inhibitors from the parent molecule 2-aminoethyl diphenylborinate (2-APB), researchers synthesized a series of analogues. Among them, compound P11 , which is 2-((bis(3,4-dimethylphenyl)boryl)oxy)ethanamine—an ester of this compound—emerged as the most potent inhibitor. mdpi.com P11 was found to block SOCE at nanomolar concentrations, a significant improvement in efficacy and specificity over existing inhibitors. nih.govmdpi.com

Table 2: SOCE Inhibitory Activity of Compound P11

Cell LineCell TypeInhibitory Constant (Kᵢ)
JurkatT-cell Lymphoma~75 nM mdpi.com
DG75Burkitt B Lymphoma~32 nM mdpi.com
U937Monocytic Lymphoma~40 nM mdpi.com
MDA-MB231Breast Carcinoma~50 nM mdpi.com

Crucially, at concentrations below 1 µM, P11 specifically inhibits SOCE without significantly affecting other cellular targets like SERCA pumps or IP₃ receptors, which are common off-targets for the parent compound 2-APB. mdpi.com This specificity makes P11, a direct derivative of this compound, a valuable lead compound for developing new immunosuppressive or anti-inflammatory drugs. mdpi.com

Bioinorganic Chemistry Aspects (excluding toxicity)

The bioinorganic chemistry of this compound is centered on the unique electronic properties of its boron atom, which dictates its interactions with biological molecules.

The boron atom in this compound possesses an empty p-orbital, making it a Lewis acid and thus inherently electrophilic. This property allows it to readily interact with electron-rich biological nucleophiles such as the nitrogen atoms in histidine residues, the sulfur in cysteine, or the oxygen atoms in diol-containing molecules like saccharides and glycoproteins. nih.gov This electrophilic character is the basis for its ability to form reversible covalent bonds with serine and threonine in enzyme active sites, as previously discussed. nih.gov Furthermore, this reactivity can be harnessed to assemble complex molecular structures. For instance, bis-electrophilic boronic acids have been used as "lynchpins" to rapidly and selectively crosslink peptides, demonstrating the power of boron's electrophilicity in bio-conjugation and materials science. The interaction is not a simple non-covalent association but the formation of a coordinate covalent bond, which is strong and stable yet can be reversible, a highly desirable feature in biological systems.

Potential as Inhibitors of Acyl Protein Thioesterases

Acyl-protein thioesterases (APTs) are enzymes that play a crucial role in cellular signaling by removing fatty acid modifications, such as palmitoylation, from proteins. rsc.orgwikipedia.org This process, known as depalmitoylation, is vital for regulating the localization and function of key signaling proteins, including Ras, which is frequently implicated in cancer. wikipedia.orgnih.gov Consequently, the inhibition of APTs has emerged as a promising therapeutic strategy for modulating cellular signaling pathways. rsc.orgnih.gov

Boronic and borinic acid derivatives have been identified as a novel class of potent and non-toxic inhibitors of human acyl-protein thioesterases 1 and 2 (APT1 and APT2). nih.gov Through extensive screening of chemical libraries, several boron-based compounds, including structures related to bis-borinic acids, were found to bind to and inhibit these enzymes. nih.govnih.gov

The mechanism of inhibition by these boron-based compounds involves a competitive mode of action. nih.gov They are thought to mimic the tetrahedral intermediate formed during the hydrolysis of the acyl-enzyme complex, with the boron atom coordinating to the active site serine residue of the thioesterase. nih.gov Kinetic analyses have revealed that diphenylboronic acids, a related class of compounds, exhibit potent inhibition of both APT1 and APT2, with Ki values in the sub-micromolar to low micromolar range. nih.gov

Specifically, research has identified bis-borinic acid and bis-borinate ester structures as effective inhibitors. nih.gov One study demonstrated that a representative bis-boronic acid-based inhibitor displayed significant inhibitory activity against both APT1 and APT2. nih.gov Furthermore, some analogues within this class of compounds have shown a degree of selectivity towards APT2. nih.gov The inhibition of APTs by these compounds has been shown to have downstream effects on cellular signaling, such as the significant inhibition of Erk1/2 phosphorylation, a key step in the Ras-MAPK pathway. nih.gov

Future Directions and Emerging Research Areas

Control of Regioselectivity in Oxidation and Related Reactions

A significant area of ongoing research is the optimization of regioselectivity in reactions catalyzed by diarylborinic acids. These catalysts have demonstrated a remarkable ability to direct chemical modifications to a specific position on a molecule, particularly in substrates with multiple reactive sites like diols and carbohydrates. acs.orgnih.gov

Researchers have successfully employed diarylborinic acid derivatives for the regioselective monofunctionalization of 1,2- and 1,3-diols. acs.org This catalysis is efficient for monoacylation, monosulfonylation, and monoalkylation, offering a competitive alternative to traditional methods that often use toxic organotin reagents. acs.orgnih.govorganic-chemistry.org The mechanism is believed to involve the selective formation of a tetracoordinate borinate complex with the diol, which enhances the nucleophilicity of one specific oxygen atom. acs.orgnih.gov This selective activation allows for precise chemical modifications. For instance, in pyranoside derivatives with multiple secondary hydroxyl groups, diarylborinic acid catalysis can achieve monotosylation with high yields, averaging 88% across various examples. nih.gov

Further studies are focused on refining this control. For example, in the development of fluorescent probes, optimizations are underway to control the regioselectivity of the hydrogen peroxide (H₂O₂)-mediated oxidation of the borinic acid itself to improve sensor performance. pnas.org The ability to control which functional group reacts is also crucial in the regioselective ring-opening of epoxy alcohols with various nitrogen heterocycles, a method that provides access to medicinally relevant acyclic nucleoside analogues. nih.gov

Table 1: Regioselective Reactions Catalyzed by Diarylborinic Acids

Reaction TypeSubstrate ClassKey OutcomeReference
Acylation1,2- and 1,3-diols, CarbohydratesSelective monoacylation over bis-acylation. acs.orgorganic-chemistry.orgnih.gov
Sulfonylation1,2- and 1,3-diols, PyranosidesEfficient and general monotosylation. acs.orgnih.gov
AlkylationDiols, CarbohydratesRegioselective monoalkylation. acs.orgnih.gov
GlycosylationCarbohydrate derivativesSelective activation of equatorial OH groups in cis-1,2-diols. acs.org
Epoxide Ring OpeningEpoxy alcoholsReaction with nitrogen heterocycles at a single regioisomeric position. nih.gov

Development of New Devices for H₂O₂-Mediated Signaling Processes

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in cellular signaling. nih.govcapes.gov.br Developing tools to detect H₂O₂ with high sensitivity and rapid response is crucial for understanding its biological roles. nih.govdaneshyari.com Borinic acids have emerged as a superior alternative to the more commonly used boronic acids for this purpose. pnas.org

Research has demonstrated that the borinic acid functional group is an exceptionally fast and sensitive trigger for H₂O₂. pnas.org A prototypic fluorescent probe based on a coumarin-containing borinic acid was developed and shown to be approximately 10,000 times more reactive toward H₂O₂ than its boronic acid equivalent. pnas.org This enhanced reactivity allows for the real-time detection of both exogenously added and endogenously produced H₂O₂ in living cells. pnas.org

The development of these new devices holds promise for a better understanding of H₂O₂-mediated signaling in both physiological and pathological contexts. pnas.org The rapid response time of borinic acid-based sensors overcomes a major limitation of previous boronate-based probes, which often suffer from slow reaction kinetics. pnas.orgcapes.gov.br

Table 2: Kinetic Comparison of Borinic vs. Boronic Acid-Based Fluorescent Probes for H₂O₂ Detection

Probe TypeSecond-Order Rate Constant (k₂) with H₂O₂Time to Full ConversionReference
Coumarin-Borinic Acid1.9 x 10⁴ M⁻¹s⁻¹< 2 minutes pnas.org
Coumarin-Boronic Acid1.8 M⁻¹s⁻¹~2.5 hours pnas.org

Future work in this area aims to create improved sensors with enhanced spectral properties and brightness, suitable for real-time imaging in complex biological environments. pnas.org

Exploration of Other Nucleophiles in Borinic Acid Catalysis

The catalytic activity of borinic acids extends beyond oxidation reactions and the activation of diols. Research is actively exploring a wider range of nucleophiles that can be used in borinic acid-catalyzed transformations. This expansion opens up new synthetic pathways for constructing complex molecules. rsc.org

Borinic acid catalysis has been shown to activate α-hydroxy ketones, which can then act as nucleophiles. acs.org In a dual catalytic system with palladium, a borinic acid activates the α-hydroxy ketone to form a tetracoordinated enediol boronate complex. This complex then reacts with an electrophilic π-allyl palladium intermediate, demonstrating a novel method for asymmetric allylation. acs.org

Furthermore, diarylborinic acids catalyze the regioselective ring-opening of epoxy alcohols using ambident nitrogen heterocycles—such as pyrazoles, imidazoles, and triazoles—as nucleophiles. nih.gov This method is effective even when the reacting partners typically show low regioselectivity under conventional conditions, providing access to valuable, stereochemically defined compounds. nih.gov The ability of borinic acids to form reversible covalent bonds can also be used to activate alcohols and carboxylic acids for reactions with various nucleophiles, including amines. rsc.org

Table 3: Expanded Scope of Nucleophiles in Diarylborinic Acid Catalysis

NucleophileElectrophileReaction TypeReference
Diols/CarbohydratesAcid chlorides, Chloroformates, Tosyl chlorideAcylation, Sulfonylation acs.orgnih.gov
Nitrogen Heterocycles (Pyrazoles, Imidazoles, etc.)Epoxy alcoholsEpoxide Ring Opening nih.gov
α-Hydroxy KetonesAllyl carbonates (with Pd co-catalyst)Allylation acs.org
AminesCarboxylic acidsAmide Formation rsc.org

Advanced Applications in Chemical Biology and Supramolecular Chemistry (excluding toxicity)

The unique properties of borinic acids are being leveraged for sophisticated applications at the intersection of chemistry, biology, and materials science.

In chemical biology , the development of highly sensitive H₂O₂ probes is a prime example of their utility. pnas.org These tools enable biologists to visualize and quantify signaling molecules in living systems, offering insights into cellular processes. pnas.orgnih.gov Additionally, the catalytic, regioselective modification of carbohydrates is a powerful tool for synthesizing complex glycans and glycolipids, which are essential for studying cell recognition, immune responses, and other biological phenomena. organic-chemistry.orgnih.govacs.org

In supramolecular chemistry , which focuses on non-covalent interactions to build larger, functional structures, borinic acids are valuable components. mdpi.comfrontiersin.org Their ability to form reversible covalent bonds with diols and other polyols is a classic example of host-guest chemistry. nih.govmdpi.com This interaction can be used to construct self-assembling systems, responsive materials, and sensors. frontiersin.org Boron-containing molecules, including borinic acid derivatives, are integral to the design of advanced materials like fluorophores for sensing and polymers for organic electronics. frontiersin.orgnih.gov The creation of complex, multi-component assemblies, such as boron-based perylenes from borinic acid precursors, highlights their potential in developing novel materials for electronic devices. nih.gov The field continues to explore how the specific electronic and structural features of borinic acids can be used to design and control the architecture and function of supramolecular systems. rsc.orgrsc.org

Q & A

Q. How can researchers optimize the synthesis of Bis(3,4-dimethylphenyl)borinic acid while minimizing byproducts?

Methodological Answer: Synthetic optimization should employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. For example, a 2³ factorial design (temperature: 80–120°C, solvent: THF vs. toluene, molar ratio: 1:1 vs. 1:1.2) can identify interactions between variables that influence yield and purity. Post-reaction analysis via HPLC or GC-MS is critical to quantify byproducts like unreacted boronate esters or oxidized derivatives. Adjusting reaction time and inert atmosphere conditions (e.g., nitrogen vs. argon) can further suppress side reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹¹B NMR to confirm boron coordination (δ ~30 ppm for borinic acids) and ¹H/¹³C NMR to verify substituent positions on the aromatic rings.
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallization with stabilizing ligands (e.g., diols).
  • Mass Spectrometry (HRMS) : To validate molecular ion peaks and rule out impurities.
  • FT-IR : B-O stretching frequencies (~1340 cm⁻¹) and absence of B-OH bands (~3200 cm⁻¹) confirm borinic acid formation over boronate esters .

Advanced Research Questions

Q. How can the mechanistic role of this compound in Suzuki-Miyaura cross-coupling be investigated?

Methodological Answer: Use kinetic studies (e.g., variable-temperature NMR) to track transmetalation rates between the borinic acid and palladium catalysts. Compare catalytic efficiency with arylboronic acids under identical conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Density Functional Theory (DFT) calculations can model the transition state to assess steric effects from the 3,4-dimethylphenyl groups. Experimental validation via Hammett plots (substituent electronic effects) and competitive inhibition studies with stronger Lewis bases (e.g., pyridine) can further elucidate mechanistic pathways .

Q. What computational strategies are effective for predicting the stability of this compound in protic solvents?

Methodological Answer: Perform Molecular Dynamics (MD) simulations to model solvation effects in water or alcohols. Calculate solvation free energy (ΔG_solv) and hydrogen-bonding interactions using software like Gaussian or ORCA. Pair this with experimental stability assays (e.g., ¹H NMR monitoring over 24–72 hours in D₂O/MeOD) to correlate computational predictions with empirical degradation rates. Focus on B-O bond dissociation energies and proton affinity calculations to identify hydrolysis-prone conditions .

Q. How can researchers address contradictions in reported catalytic activity data for borinic acids?

Methodological Answer: Conduct meta-analysis of existing literature to identify variables causing discrepancies (e.g., substrate scope, catalyst loading, or solvent systems). Replicate key studies under standardized conditions, using control experiments to isolate the borinic acid’s contribution. Employ sensitivity analysis to rank factors (e.g., oxygen sensitivity, trace moisture) most likely to affect reproducibility. Cross-validate results with alternative substrates (e.g., electron-deficient vs. electron-rich aryl halides) to resolve conflicting claims .

Q. What orthogonal validation methods are recommended for confirming the biological activity of borinic acid derivatives?

Methodological Answer: For enzyme inhibition studies (e.g., proteases), combine:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (K_d, k_on/k_off).
  • Fluorescence Quenching Assays : To detect conformational changes in the enzyme active site.
  • In Silico Docking : Using AutoDock Vina to predict binding poses and compare with crystallographic data.
    Validate hits via dose-response curves (IC₅₀) and counter-screening against unrelated enzymes to confirm specificity .

Specialized Applications

Q. How can this compound be integrated into polymer-supported catalysts for recyclable systems?

Methodological Answer: Covalent immobilization on mesoporous silica or polystyrene resins via Suzuki grafting (e.g., using chloromethylated resins). Characterize loading efficiency via elemental analysis (boron content by ICP-MS) and assess recyclability over 5–10 cycles. Compare leaching rates in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents. Pair with XPS to monitor boron retention on the polymer surface after repeated use .

Q. What experimental frameworks are suitable for studying borinic acid interactions with heavy metal ions?

Methodological Answer: Design a chelation study using UV-Vis titration (e.g., bathochromic shifts in the boron-aryl π→π* transitions) to determine binding constants (K_b) with Hg²⁺, Pb²⁺, or Cd²⁺. Validate via Isothermal Titration Calorimetry (ITC) to measure enthalpy changes. Cross-reference with DFT calculations on frontier molecular orbitals (HOMO-LUMO gaps) to predict selectivity trends. Test practical applicability in spiked environmental samples (e.g., wastewater) using ICP-OES for metal quantification pre/post treatment .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 2
Bis(3,4-dimethylphenyl)borinic acid

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